tert-Butyl propionate

Description

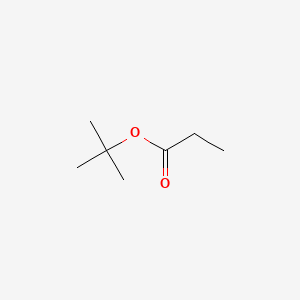

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-5-6(8)9-7(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAELLLITIZHOGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174459 | |

| Record name | Propanoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20487-40-5 | |

| Record name | tert-Butyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20487-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020487405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIMETHYLETHYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43953CC10D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Propionate: Chemical Structure, Properties, and Applications in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl propionate (B1217596), a carboxylic acid ester, is a versatile organic compound with a range of applications, notably within the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Particular emphasis is placed on its emerging role in drug development, including its use as a solvent in the synthesis of active pharmaceutical ingredients (APIs) and its potential as a promoiety in prodrug design. Detailed experimental protocols for its synthesis and key reactions are provided, alongside structured data presentation and visual workflows to facilitate understanding and practical application.

Chemical Structure and Identification

tert-Butyl propionate, also known by its IUPAC name tert-butyl propanoate, is the ester formed from propionic acid and tert-butanol (B103910).[1][2] Its structure features a propyl group attached to a carbonyl group, which is in turn bonded to a tert-butoxy (B1229062) group.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | tert-butyl propanoate[3] |

| Synonyms | t-Butyl propionate, Propanoic acid, 1,1-dimethylethyl ester[3] |

| CAS Number | 20487-40-5[3] |

| Molecular Formula | C₇H₁₄O₂[3] |

| SMILES | CCC(=O)OC(C)(C)C[3] |

| InChI Key | JAELLLITIZHOGQ-UHFFFAOYSA-N[3] |

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity odor.[4] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 130.18 g/mol | [3] |

| Boiling Point | 118-119 °C | [5] |

| Melting Point | Not available | |

| Density | 0.865 g/mL at 25 °C | |

| Refractive Index | 1.390 at 20 °C | |

| Flash Point | 21 °C (70 °F) | |

| Solubility | Soluble in organic solvents, limited solubility in water. | [4] |

| Vapor Pressure | 14.5 mmHg at 25 °C |

Synthesis and Reactivity

The most common method for synthesizing this compound is through the Fischer esterification of propionic acid with tert-butanol, using an acid catalyst. Due to the tertiary nature of the alcohol, specific conditions are often employed to favor esterification and minimize side reactions like dehydration.

Experimental Protocol: Synthesis of this compound via Fischer Esterification

This protocol is adapted from general procedures for Fischer esterification, with specific considerations for the use of a tertiary alcohol.[5][6]

Materials:

-

Propionic acid

-

tert-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄) or Sulfuric acid adsorbed on anhydrous Magnesium Sulfate (B86663) (MgSO₄)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propionic acid (1.0 equivalent) and tert-butanol (1.5 equivalents).

-

Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the limiting reagent). Alternatively, for a milder reaction that minimizes alkene formation, a pre-prepared catalyst of sulfuric acid adsorbed on anhydrous magnesium sulfate can be used.[7]

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute the mixture with diethyl ether.

-

Washing: Wash the organic layer sequentially with:

-

Water

-

Saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted propionic acid) until no more gas evolves.

-

Brine

-

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation to yield the pure product.

References

- 1. benchchem.com [benchchem.com]

- 2. Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. CAS 20487-40-5: this compound | CymitQuimica [cymitquimica.com]

- 5. jchr.org [jchr.org]

- 6. benchchem.com [benchchem.com]

- 7. Sciencemadness Discussion Board - Preparation of sec-butyl propionate with H2SO4 catalyst - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to tert-Butyl Propionate (CAS 20487-40-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl propionate (B1217596) (CAS 20487-40-5), a versatile ester with applications in various scientific and industrial fields. This document consolidates essential information on its chemical and physical properties, synthesis, spectroscopic data, and safety protocols. Detailed experimental methodologies for its synthesis and analysis are presented, supported by structured data tables and workflow diagrams to facilitate practical application in a laboratory setting.

Introduction

tert-Butyl propionate, also known as tert-butyl propanoate, is an organic ester of propionic acid and tert-butanol (B103910).[1][2] It is a colorless, clear liquid with a characteristic fruity odor.[1] Its unique properties, including its role as a solvent and its fragrance profile, have led to its use in the chemical industry for the synthesis of other organic compounds and in the formulation of various products.[1][3] In the context of drug development, tert-butyl esters are often employed as protecting groups for carboxylic acids due to their stability under various conditions and their selective removal under acidic conditions.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is critical for its handling, storage, and application in experimental designs.

| Property | Value | Reference |

| CAS Number | 20487-40-5 | [1][2][3][4] |

| Molecular Formula | C₇H₁₄O₂ | [1][2][3] |

| Molecular Weight | 130.18 g/mol | [3][5] |

| Appearance | Colorless, clear liquid | [1][4] |

| Odor | Fruity, ethereal, apple-like | [1][6] |

| Boiling Point | 118-118.5 °C | [3][5][7] |

| Density | 0.865 g/mL at 25 °C | [3][5][7] |

| Refractive Index (n20/D) | 1.393 | [3][5] |

| Flash Point | 21 °C (69.8 °F) - closed cup | [3][5] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [1][4] |

| InChI Key | JAELLLITIZHOGQ-UHFFFAOYSA-N | [1][2][5] |

| SMILES | CCC(=O)OC(C)(C)C | [1][5] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of propionic acid with tert-butanol, using an acid catalyst. Due to the tertiary nature of the alcohol, care must be taken to minimize the competing elimination reaction (dehydration of tert-butanol to isobutylene).

Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for the esterification of tertiary alcohols.

Materials:

-

Propionic acid

-

tert-Butanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Diethyl ether (or other suitable extraction solvent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine propionic acid (1.0 equivalent) and tert-butanol (1.2 equivalents).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture. The addition should be done carefully as the reaction can be exothermic.

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

Water

-

Saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted propionic acid - perform carefully due to CO₂ evolution)

-

Saturated sodium chloride solution (brine)

-

-

-

Drying and Solvent Removal:

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent by rotary evaporation.

-

-

Purification: Purify the crude this compound by fractional distillation to obtain the pure product.

Spectroscopic and Analytical Data

The characterization of this compound is typically achieved through a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of this compound. The electron ionization (EI) mass spectrum is characterized by specific fragmentation patterns.

| m/z | Relative Intensity | Putative Fragment |

| 57 | 99.99 | [C(CH₃)₃]⁺ |

| 29 | 26.04 | [CH₃CH₂]⁺ |

| 41 | 14.16 | [C₃H₅]⁺ |

| 56 | 11.91 | [C₄H₈]⁺ (isobutylene) |

| 27 | 8.77 | [C₂H₃]⁺ |

Data sourced from PubChem CID 88561.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

-

¹H NMR: Expected signals include a triplet for the methyl protons of the propionyl group, a quartet for the methylene (B1212753) protons of the propionyl group, and a singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: Distinct signals are expected for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the methylene carbon of the propionyl group, and the methyl carbon of the propionyl group.

Note: While specific peak assignments and coupling constants require access to raw spectral data, reference spectra are available on platforms like SpectraBase.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the functional groups present. A strong absorption band is expected in the region of 1730 cm⁻¹ corresponding to the C=O stretching of the ester group. Additional bands corresponding to C-H and C-O stretching will also be present.

Experimental Protocol: GC-MS Analysis

This protocol provides a general framework for the GC-MS analysis of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).

-

Column: A non-polar or medium-polarity column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Mode: Split (e.g., 50:1 split ratio).

MS Conditions:

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan (e.g., m/z 35-350).

Safety and Handling

This compound is a highly flammable liquid and vapor. It can cause skin and serious eye irritation. Proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Keep away from heat, sparks, open flames, and hot surfaces.

| Hazard Statement | GHS Code |

| Highly flammable liquid and vapor | H225 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

Data sourced from Sigma-Aldrich Safety Data Sheet.[5][7]

Applications

This compound has several documented applications:

-

Solvent: It can be used as a solvent for nitrocellulose, as well as natural and synthetic resins.[3]

-

Fragrances and Flavorings: Due to its fruity odor, it is utilized in the fragrance and flavoring industries.[1][3]

-

Chemical Intermediate: In organic synthesis, the tert-butyl ester group can serve as a protecting group for carboxylic acids. The stereochemistry of the Z and E lithium enolates of this compound has been investigated, indicating its utility in stereoselective reactions.[3][5]

Conclusion

This compound (CAS 20487-40-5) is a valuable chemical with well-defined properties and applications. This guide has provided a detailed overview of its synthesis, characterization, and safe handling. The presented experimental protocols and data tables offer a practical resource for researchers and professionals working with this compound. Further research into its applications, particularly in the context of drug development and as a building block in complex organic synthesis, is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 20487-40-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H14O2 | CID 88561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

A Comprehensive Technical Guide to the Physical Properties of tert-Butyl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of tert-butyl propionate (B1217596). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and detailed experimental methodologies.

Core Physical Properties

tert-Butyl propionate (C7H14O2) is a colorless liquid recognized for its fruity odor.[1] It is an ester derived from propionic acid and tert-butyl alcohol.[1] Understanding its physical properties is crucial for its application in various industrial and research settings, including its use as a solvent and in the synthesis of coatings and adhesives.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources for easy comparison and reference.

| Physical Property | Value | Conditions |

| Molecular Weight | 130.18 g/mol [2][3] | |

| Density | 0.865 g/mL[4][5] | at 25 °C[4][5] |

| Boiling Point | 118-118.5 °C[4] | |

| Melting Point | -80.46°C (estimate)[4] | |

| Refractive Index | 1.393[4][5] | at 20 °C[4][5] |

| Flash Point | 21 °C (closed cup)[4] | |

| Vapor Pressure | 14.5 mmHg[4] | at 25 °C[4] |

| Solubility in Water | 23.53 g/L[2] | at 25 °C[2] |

| Solubility in other solvents | Miscible with alcohol and ether[4] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Determination of Density

The density of a liquid can be determined by accurately measuring its mass and volume.[6]

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer (density bottle)

-

Thermometer

Procedure:

-

Ensure the graduated cylinder or pycnometer is clean and dry.

-

Measure the mass of the empty container using an analytical balance.[6]

-

Add a known volume of this compound to the container.[6] When using a graduated cylinder, read the volume from the bottom of the meniscus.[7]

-

Measure the mass of the container with the liquid.[6]

-

Record the temperature of the liquid.

-

Calculate the density using the formula: Density = (Mass of liquid) / (Volume of liquid).[6] The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.[7]

-

For higher accuracy, repeat the measurement multiple times and calculate the average.[6]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] A common method for its determination is distillation.[9]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or Bunsen burner

Procedure:

-

Place a volume of this compound into the distillation flask.

-

Set up the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.[10]

-

Observe the temperature as the liquid begins to boil and the vapor rises and condenses.

-

The constant temperature at which the liquid and vapor are in equilibrium and the liquid is actively boiling is recorded as the boiling point.[9][10]

A micro-boiling point method can be used for smaller sample volumes.[10] This involves heating a small amount of the liquid in a test tube with an inverted capillary tube.[10] The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn into the capillary.[10]

Determination of Refractive Index

The refractive index is a measure of how much a light ray bends when it passes from one medium to another. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

Procedure:

-

Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of this compound onto the prism.

-

Close the prism and allow the sample to reach the desired temperature, typically 20°C, by circulating water from the constant temperature bath.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index from the scale.

-

Clean the prism thoroughly after the measurement.

Visualizations

Experimental Workflow for Density Determination

The following diagram illustrates the stepwise process for determining the density of a liquid like this compound.

References

- 1. CAS 20487-40-5: this compound | CymitQuimica [cymitquimica.com]

- 2. scent.vn [scent.vn]

- 3. This compound | C7H14O2 | CID 88561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | 20487-40-5 [chemicalbook.com]

- 6. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. vernier.com [vernier.com]

- 10. uomus.edu.iq [uomus.edu.iq]

Synthesis of tert-Butyl Propionate from tert-Butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of tert-butyl propionate (B1217596) from tert-butanol (B103910), a process challenged by the tertiary alcohol's propensity for dehydration. We explore various catalytic strategies and reaction conditions, providing detailed experimental protocols and quantitative data to support researchers in optimizing this esterification.

Introduction

The esterification of tertiary alcohols such as tert-butanol presents a unique synthetic challenge. Under typical acidic conditions used for Fischer esterification, the rapid dehydration of tert-butanol to isobutylene (B52900) is a significant competing reaction, often leading to low yields of the desired ester.[1] This guide focuses on effective methodologies to favor the esterification pathway for the synthesis of tert-butyl propionate, a valuable building block in organic synthesis.

Reaction Pathways and Catalytic Strategies

The primary route for the synthesis of this compound from tert-butanol is the direct esterification of tert-butanol with a propionylating agent. The choice of catalyst and reaction conditions is critical to suppress the competing dehydration reaction.

Key Catalytic Approaches:

-

Modified Acid Catalysis: While strong mineral acids alone are often ineffective, their use in combination with a dehydrating agent can promote esterification. For instance, sulfuric acid adsorbed onto anhydrous magnesium sulfate (B86663) has been used for the preparation of tert-butyl esters.[2]

-

Solid Acid Catalysts: Heterogeneous catalysts such as zeolites, ionic liquids, and supported heteropolyacids offer advantages in terms of reusability and sometimes, improved selectivity.[1][3] Silicotungstic acid supported on bentonite (B74815) has been successfully employed for the synthesis of tert-butyl acetate (B1210297), a close analog.[1]

-

Coupling Agent-Mediated Esterification: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can facilitate the esterification under milder conditions, avoiding strong acids that promote dehydration.[4] This method is often referred to as Steglich esterification.

The overall chemical transformation is depicted below:

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for key methods of synthesizing this compound from tert-butanol.

Method 1: Steglich Esterification using DCC and DMAP

This method is adapted from a general procedure for the esterification of tertiary alcohols.[4]

Materials:

-

tert-Butanol

-

Propionic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propionic acid (1.0 equivalent), tert-butanol (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash the solid with a small amount of cold DCM.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield pure this compound.

Method 2: Heterogeneous Catalysis with Silicotungstic Acid on Bentonite

This protocol is based on the synthesis of tert-butyl acetate using a similar catalyst system.[1]

Materials:

-

tert-Butanol

-

Propionic acid

-

Silicotungstic acid on bentonite catalyst (e.g., 25 wt% loading)

-

Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add propionic acid (1.0 equivalent), tert-butanol (1.1 equivalents), and the silicotungstic acid on bentonite catalyst (e.g., 0.7 g per mole of limiting reactant).

-

Add a suitable solvent such as toluene to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux (approximately 110 °C) and continue for 2-4 hours, collecting the water in the Dean-Stark trap.[1]

-

Monitor the reaction progress by gas chromatography (GC) or TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the catalyst from the reaction mixture. The catalyst can be washed with a solvent, dried, and potentially reused.[1]

-

Wash the filtrate with saturated sodium bicarbonate solution to remove any unreacted propionic acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude ester by fractional distillation.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of tert-butyl esters, providing a baseline for the synthesis of this compound.

| Method | Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Steglich Esterification | Carboxylic Acid, tert-Butanol | DCC, DMAP | DCM | 0 to RT | 12-24 | 40-60 | [5] |

| Heterogeneous Catalysis | Acetic Acid, tert-Butanol | Silicotungstic Acid/Bentonite (25 wt%) | Toluene | 110 | 2 | 87.2 | [1] |

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

References

tert-Butyl propionate reaction mechanism

An In-depth Technical Guide to the Reaction Mechanism of tert-Butyl Propionate (B1217596)

Introduction

Tert-butyl propionate is an ester of propionic acid and tert-butanol (B103910), notable for its characteristic fruity odor and its use as a solvent and flavoring agent.[1] In the context of organic synthesis and drug development, tert-butyl esters serve as crucial protecting groups for carboxylic acids. Their unique reactivity—facile cleavage under acidic conditions and marked stability towards basic and nucleophilic reagents—stems directly from the steric hindrance and electronic properties of the tert-butyl group.[2] This guide provides a detailed examination of the synthesis and hydrolysis reaction mechanisms of this compound, supported by experimental protocols, quantitative data, and mechanistic diagrams for a comprehensive understanding.

Synthesis of this compound: Acid-Catalyzed Esterification

The synthesis of this compound is typically achieved through acid-catalyzed esterification. Unlike primary or secondary alcohols that follow a standard Fischer esterification pathway (AAC2), the reaction involving a tertiary alcohol like tert-butanol proceeds via a different mechanism due to the stability of the corresponding tertiary carbocation.

Reaction Mechanism

The reaction between propionic acid and a tert-butyl source (tert-butanol or isobutene) under acidic conditions proceeds through a unimolecular mechanism involving a tert-butyl cation intermediate.

-

AAL1 Mechanism (using tert-butanol): This mechanism involves the alkyl-oxygen bond cleavage of the protonated alcohol.

-

Protonation of tert-butanol: The alcohol is protonated by the acid catalyst (e.g., H₂SO₄) to form a good leaving group (water).

-

Formation of tert-butyl cation: The protonated alcohol loses a molecule of water to form a relatively stable tertiary carbocation.

-

Nucleophilic Attack: The carboxylic acid (propionic acid) acts as a nucleophile, attacking the tert-butyl cation.

-

Deprotonation: The resulting protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, this compound, and regenerate the acid catalyst.

-

-

Mechanism using Isobutene: An alternative and common industrial method involves the direct addition of the carboxylic acid to isobutene in the presence of an acid catalyst.[3]

-

Protonation of Alkene: The acid catalyst protonates isobutene to form the stable tert-butyl carbocation.

-

Nucleophilic Attack: Propionic acid attacks the carbocation.

-

Deprotonation: A final deprotonation step yields the this compound.

-

The logical flow for the synthesis via the tert-butyl cation intermediate is illustrated below.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Esterification

The following is a representative protocol for the synthesis of a similar ester, butyl propionate, which can be adapted for this compound, typically by substituting 1-butanol (B46404) with tert-butanol or isobutene and adjusting reaction times and temperatures.

Materials:

-

Propionic acid (1.2 equivalents)

-

tert-Butanol (1.0 equivalent)

-

Cyclohexane (as solvent)

-

4-Toluenesulfonic acid monohydrate (catalyst, ~0.025 equivalents)[4]

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663)

Apparatus:

-

Round-bottom flask

-

Magnetic stirrer

-

Water separator (Dean-Stark apparatus)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus[4]

Procedure:

-

Reaction Setup: To a dry 500 mL round-bottom flask, add cyclohexane, propionic acid, tert-butanol, and 4-toluenesulfonic acid monohydrate.[4]

-

Reflux: Heat the mixture to reflux with stirring. Water produced during the reaction is collected in the water separator. Continue reflux until no more water separates (typically 1.5-3 hours).[4]

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and finally with brine.[4]

-

Drying and Filtration: Dry the organic phase over anhydrous sodium sulfate and filter.

-

Purification: Remove the solvent (cyclohexane) by distillation. The remaining crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[4]

Quantitative Data

The efficiency of esterification is highly dependent on reaction conditions. The table below summarizes typical parameters influencing the synthesis of propionate esters.

| Parameter | Condition | Effect on Yield | Reference |

| Temperature | 35°C to 65°C | Increased temperature significantly increases reaction rate and yield. | [5] |

| Catalyst Conc. | 0.06/1 to 0.20/1 (Catalyst/Acid) | Higher catalyst concentration increases the initial reaction rate. | [5] |

| Molar Ratio | 1/1 to 1/10 (Acid/Alcohol) | Increasing the excess of alcohol shifts the equilibrium towards the product, increasing the final yield. | [6] |

| Reaction Time | 30 to 210 minutes | Yield increases with time, eventually reaching equilibrium. | [5] |

Hydrolysis of this compound

The cleavage of tert-butyl esters is a fundamental reaction, particularly in the deprotection of carboxylic acids during multi-step synthesis.

Acid-Catalyzed Hydrolysis Mechanism

Acid-catalyzed hydrolysis of this compound is the reverse of its synthesis and proceeds rapidly via the stable tert-butyl cation. This is classified as an AAL1 mechanism.

-

Protonation: The carbonyl oxygen of the ester is protonated by an acid (e.g., trifluoroacetic acid - TFA), enhancing the electrophilicity of the carbonyl carbon and weakening the adjacent alkyl-oxygen bond.[7][8]

-

C-O Bond Cleavage: The tert-butyl-oxygen bond cleaves heterolytically to form the carboxylic acid (propionic acid) and a stable tert-butyl carbocation. This is the rate-determining step.[7]

-

Fate of the Cation: The tert-butyl cation is neutralized by either eliminating a proton to form isobutylene (B52900) gas or by reacting with a nucleophile (like the trifluoroacetate (B77799) anion or water, if present).[7] The formation of a gaseous byproduct helps drive the reaction to completion.

References

- 1. CAS 20487-40-5: this compound | CymitQuimica [cymitquimica.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of Tert-Butyl Propionate: A Technical Guide

Introduction

Tert-butyl propionate (B1217596) (C₇H₁₄O₂) is an ester known for its characteristic fruity odor.[1] As a compound of interest in various chemical and pharmaceutical applications, a thorough understanding of its structural and chemical properties is paramount. This technical guide provides a comprehensive overview of the spectroscopic data of tert-butyl propionate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid researchers in the replication of these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound reveals three distinct signals corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.2 | Quartet | 2H | -CH₂- |

| ~1.4 | Singlet | 9H | -C(CH₃)₃ |

| ~1.1 | Triplet | 3H | -CH₃ |

Data sourced from publicly available spectral databases.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C=O (Ester Carbonyl) |

| ~80 | -C(CH₃)₃ |

| ~28 | -CH₂- |

| ~27 | -C(CH₃)₃ |

| ~9 | -CH₃ |

Data sourced from publicly available spectral databases.[1]

Experimental Protocol for NMR Spectroscopy

High-quality NMR spectra of this compound can be obtained using the following protocol:

1.3.1. Sample Preparation

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[2]

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for esters.[2]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Dissolution: Ensure the sample is fully dissolved. Gentle vortexing may be applied.[2]

-

Transfer: Transfer the solution into a clean NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.[2]

1.3.2. Data Acquisition

-

Instrument Setup: The NMR spectrometer should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.[2]

-

¹H NMR: A standard single-pulse experiment is typically used. For accurate integration, a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) should be employed.[2]

-

¹³C NMR: Due to the low natural abundance of ¹³C, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1735-1750 | Strong, Sharp | C=O Stretch (Ester) |

| ~1000-1300 | Strong | C-O Stretch |

| ~2850-2980 | Medium-Strong | C-H Stretch (Aliphatic) |

Data is characteristic for aliphatic esters.[3][4]

Experimental Protocol for IR Spectroscopy

The following protocol is suitable for acquiring the IR spectrum of liquid this compound:

2.1.1. Sample Preparation (Neat Liquid)

-

Materials: Clean and dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates are required.[5]

-

Application: Place a small drop of this compound onto one salt plate.[6]

-

Assembly: Carefully place the second salt plate on top of the first, creating a thin, uniform liquid film between the plates. Avoid the formation of air bubbles.[5]

2.1.2. Data Acquisition

-

Background Spectrum: A background spectrum of the empty spectrometer should be collected to account for atmospheric CO₂ and water vapor.[5]

-

Sample Spectrum: Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer and acquire the spectrum.[5]

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final IR spectrum.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 130 | Low | [M]⁺ (Molecular Ion) |

| 57 | High | [C(CH₃)₃]⁺ |

| 29 | Moderate | [CH₃CH₂]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

| 56 | Moderate | [C₄H₈]⁺ |

Data sourced from publicly available spectral databases.[1]

Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining a mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

3.1.1. Sample Preparation

-

Dilution: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Vial: Transfer the solution to a standard 2 mL autosampler vial with a pre-slit septum.[7]

3.1.2. Data Acquisition

-

Injection: The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Data Interpretation and Structural Correlation

The combined data from NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound.

References

- 1. This compound | C7H14O2 | CID 88561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. benchchem.com [benchchem.com]

- 6. webassign.net [webassign.net]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Navigating the Solubility Landscape of tert-Butyl Propionate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl propionate (B1217596), an ester recognized for its characteristic fruity odor, serves as a versatile solvent and intermediate in various chemical syntheses, including pharmaceuticals and fragrances.[1] Its solubility profile in organic solvents is a critical parameter for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides a consolidated overview of the available solubility data for tert-butyl propionate in organic solvents, outlines a general experimental protocol for solubility determination, and presents logical workflows for assessing solvent compatibility. While quantitative data in the public domain is limited, this guide aims to be a valuable resource by compiling existing information and providing a framework for further investigation.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is fundamental to predicting its solubility behavior. As an ester derived from propionic acid and tert-butyl alcohol, its structure imparts a moderate polarity and the capacity for dipole-dipole interactions.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 20487-40-5 | [2] |

| Molecular Formula | C₇H₁₄O₂ | [1][2] |

| Molecular Weight | 130.18 g/mol | |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 118-118.5 °C | [3] |

| Density | 0.865 g/mL at 25 °C | |

| Refractive Index | n20/D 1.393 | |

| Flash Point | 21 °C (closed cup) |

Solubility of this compound in Organic Solvents

This compound is generally described as being soluble in organic solvents and miscible with alcohols and ethers.[1][4][5] However, detailed quantitative solubility data across a wide range of solvents and temperatures is not extensively documented in publicly available literature. The principle of "like dissolves like" suggests that this compound will exhibit higher solubility in solvents of similar polarity.

Quantitative Solubility Data

The available quantitative data is primarily focused on short-chain alcohols.

Table 2: Quantitative Solubility of this compound in Select Organic Solvents at 25 °C

| Solvent | Solubility (g/L) | Temperature (°C) | Reference(s) |

| Methanol | 576.62 | 25 | [6] |

| Ethanol | 348.42 | 25 | [6] |

| Isopropanol | 470.69 | 25 | [6] |

Note: The lack of further quantitative data in other common organic solvents such as ketones, esters, hydrocarbons, and halogenated solvents highlights a significant data gap in the chemical literature.

Qualitative Solubility Information

Based on general chemical principles and scattered qualitative statements, a broader, non-quantitative understanding of this compound's solubility can be inferred.

Table 3: Qualitative Solubility and Miscibility of this compound

| Solvent Class | Expected Solubility/Miscibility | Rationale |

| Alcohols | Miscible | [4][5] |

| Ethers | Miscible | [4][5] |

| Ketones | Likely Soluble to Miscible | Similar polarity and potential for dipole-dipole interactions. |

| Esters | Likely Soluble to Miscible | Structural similarity. |

| Aromatic Hydrocarbons | Likely Soluble | Non-polar interactions with the butyl group. |

| Aliphatic Hydrocarbons | Moderately to Highly Soluble | The alkyl chains of this compound favor interaction with non-polar solvents. |

| Halogenated Solvents | Likely Soluble | Solvents like dichloromethane (B109758) and chloroform (B151607) are versatile and can dissolve moderately polar compounds. |

| Water | Limited to Practically Insoluble | [1][4][5] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for this compound in specific solvents, experimental determination is necessary. The following provides a generalized methodology based on the isothermal equilibrium method.

Materials and Equipment

-

Solute: High-purity this compound (>99%)

-

Solvents: High-purity organic solvents of interest

-

Apparatus:

-

Analytical balance (±0.0001 g)

-

Isothermal shaker or magnetic stirrer with temperature control (e.g., water bath)

-

Calibrated thermometer or temperature probe

-

Glass vials or flasks with secure closures

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Refractometer)

-

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed glass vial. The presence of undissolved solute is crucial to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in an isothermal shaker set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary kinetic studies can determine the minimum time required to achieve a stable concentration.

-

Phase Separation: Once equilibrium is established, cease agitation and allow the solid phase to settle. It is critical to maintain the temperature during this period.

-

Sampling and Dilution: Carefully extract an aliquot of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the aliquot into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Quantification: Determine the concentration of this compound in the collected sample using a pre-validated analytical method (e.g., GC-FID). A calibration curve should be prepared using standard solutions of known concentrations.

-

Data Calculation: Calculate the solubility in the desired units (e.g., g/100mL, mol/L, mole fraction) based on the measured concentration and the density of the solvent at the experimental temperature.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A generalized workflow for the experimental determination of solubility.

Logical Framework for Solvent Selection

This diagram outlines a decision-making process for selecting an appropriate solvent for this compound based on the intended application.

Caption: A logical decision tree for the selection of a suitable organic solvent.

Conclusion

While this compound is widely acknowledged to be soluble in a range of organic solvents, the publicly available quantitative data is sparse. This guide has synthesized the existing information and provided a framework for researchers to systematically approach solubility determination and solvent selection. The provided experimental protocol offers a starting point for generating the precise data needed for process optimization and formulation development. Further systematic studies to broaden the quantitative solubility database for this versatile compound would be of significant benefit to the scientific community.

References

Hydrolysis of tert-Butyl Propionate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrolysis of tert-butyl propionate (B1217596), a reaction of significant interest in organic synthesis and pharmaceutical development due to the use of the tert-butyl group as a protecting group for carboxylic acids. This document details the reaction kinetics, mechanisms, and experimental protocols for both acid- and base-catalyzed hydrolysis of this sterically hindered ester.

Introduction

The hydrolysis of esters is a fundamental reaction in organic chemistry, involving the cleavage of the ester bond to yield a carboxylic acid and an alcohol. Tert-butyl esters, such as tert-butyl propionate, are of particular importance as they are widely used as protecting groups for carboxylic acids in multi-step organic synthesis. Their stability under neutral and basic conditions, coupled with their facile cleavage under acidic conditions, makes them a valuable tool for chemists.[1] Understanding the kinetics and mechanisms of the hydrolysis of this compound is crucial for optimizing reaction conditions, controlling reaction outcomes, and developing efficient deprotection strategies in the synthesis of complex molecules and active pharmaceutical ingredients.

The hydrolysis of this compound can be effectively achieved under both acidic and basic conditions, each proceeding through distinct mechanistic pathways which will be explored in detail in this guide.

Reaction Mechanisms

The hydrolysis of this compound follows different mechanisms depending on the catalytic conditions employed.

Acid-Catalyzed Hydrolysis (AAL1 Mechanism)

Unlike the typical acid-catalyzed hydrolysis of less hindered esters (AAC2 mechanism), tert-butyl esters undergo hydrolysis via a unimolecular AAL1 mechanism. This pathway is favored due to the stability of the tertiary carbocation intermediate that is formed.

The reaction proceeds in three main steps:

-

Protonation of the carbonyl oxygen: The ester is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

-

Unimolecular cleavage of the alkyl-oxygen bond: The bond between the tert-butyl group and the oxygen atom breaks, forming a stable tert-butyl carbocation and propanoic acid. This is the rate-determining step.

-

Deprotonation and formation of tert-butanol: The tert-butyl carbocation reacts with water to form tert-butanol, and the catalyst is regenerated.

Base-Catalyzed Hydrolysis (BAC2 Mechanism)

Under basic conditions, the hydrolysis of this compound proceeds via the more common bimolecular acyl-oxygen cleavage (BAC2) mechanism. This reaction, also known as saponification, is effectively irreversible because the final deprotonation of the carboxylic acid drives the equilibrium towards the products.[2]

The key steps are:

-

Nucleophilic attack: A hydroxide (B78521) ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

-

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the tert-butoxide ion as the leaving group.

-

Proton transfer: The tert-butoxide ion is a strong base and deprotonates the newly formed propanoic acid, yielding sodium propionate and tert-butanol.

Quantitative Data

Table 1: Kinetic Data for the Hydrolysis of tert-Butyl Formate (B1220265) [3]

| Parameter | Acid-Catalyzed (kA) | Neutral (kN) | Base-Catalyzed (kB) |

| Rate Constant | 2.7 x 10-3 M-1s-1 | 1.0 x 10-6 s-1 | 1.7 M-1s-1 |

| Activation Energy (Ea) | 59 ± 4 kJ/mol | 78 ± 5 kJ/mol | 88 ± 11 kJ/mol |

Note: Data is for tert-butyl formate and serves as an approximation for this compound.

Experimental Protocols

The following are representative experimental protocols for the acid- and base-catalyzed hydrolysis of this compound. These protocols can be adapted based on the specific requirements of the research.

General Experimental Workflow

The general workflow for a kinetic study of this compound hydrolysis involves preparation of the reaction mixture, monitoring the reaction progress over time, and analyzing the data to determine kinetic parameters.

Acid-Catalyzed Hydrolysis Protocol

This protocol is adapted from general procedures for the acid-catalyzed hydrolysis of esters and is suitable for this compound.[4][5][6]

Materials:

-

This compound

-

Hydrochloric acid (e.g., 1 M aqueous solution)

-

Solvent (e.g., a mixture of water and a co-solvent like dioxane or acetone (B3395972) to ensure solubility)

-

Standardized sodium hydroxide solution (e.g., 0.1 M)

-

Phenolphthalein (B1677637) indicator

-

Ice

-

Thermostated water bath

-

Reaction flask with a reflux condenser

-

Burette, pipettes, and conical flasks

Procedure:

-

Reaction Setup: In a round-bottom flask, place a known volume of the hydrochloric acid solution and the co-solvent. Equilibrate the flask to the desired reaction temperature in the water bath.

-

Initiation of Reaction: Add a known amount of this compound to the flask and start a timer.

-

Monitoring the Reaction: At regular time intervals, withdraw a small aliquot (e.g., 5 mL) of the reaction mixture and immediately transfer it to a conical flask containing ice to quench the reaction.

-

Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate with the standardized sodium hydroxide solution until a persistent pink color is observed. Record the volume of NaOH used.

-

Infinity Reading: To determine the concentration at the completion of the reaction (t∞), heat a separate aliquot of the reaction mixture in a sealed tube at a higher temperature (e.g., 70°C) for a sufficient time to ensure complete hydrolysis. Cool the sample and titrate as described above.

-

Data Analysis: The concentration of propanoic acid at each time point can be calculated from the volume of NaOH used. The rate constant can then be determined by plotting the appropriate function of concentration versus time (e.g., ln([Ester]t/[Ester]0) vs. time for a first-order reaction).

Base-Catalyzed Hydrolysis Protocol (Mild, Non-Aqueous)

This protocol is particularly useful for the hydrolysis of sterically hindered esters like this compound under mild conditions.[1]

Materials:

-

This compound

-

Sodium hydroxide (e.g., 3 N in methanol)

-

Dichloromethane (B109758) (CH2Cl2)

-

Methanol (MeOH)

-

Hydrochloric acid (dilute, for workup)

-

Ethyl acetate (B1210297) (for extraction)

-

Sodium sulfate (B86663) (anhydrous)

-

Thin Layer Chromatography (TLC) plates

-

Stir plate and stir bar

-

Separatory funnel

Procedure:

-

Reaction Setup: Dissolve this compound (1 mmol) in dichloromethane (9 mL) in a flask with a stir bar.

-

Initiation of Reaction: Add a methanolic solution of 3 N NaOH (1 mL, 3 mmol) to the ester solution. The final solvent mixture will be approximately 9:1 CH2Cl2:MeOH.

-

Monitoring the Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC by spotting the reaction mixture against a standard of the starting material. The reaction is complete when the starting ester spot is no longer visible.

-

Workup: Once the reaction is complete, add water to the reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of ~2 with dilute HCl. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Isolation: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the propanoic acid.

Conclusion

The hydrolysis of this compound is a critical reaction for the deprotection of carboxylic acids in organic synthesis. The choice between acid- and base-catalyzed hydrolysis depends on the overall synthetic strategy and the presence of other functional groups in the molecule. The acid-catalyzed AAL1 mechanism, proceeding through a stable tert-butyl carbocation, is a hallmark of tert-butyl ester hydrolysis. In contrast, the base-catalyzed BAC2 mechanism provides an irreversible and often milder alternative. The quantitative data from the analogous tert-butyl formate and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize and control the hydrolysis of this compound in their work.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether [pubs.usgs.gov]

- 4. nitt.edu [nitt.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Esterification of Propionic Acid with Tert-Butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl propionate (B1217596) through the esterification of propionic acid with tert-butanol (B103910). This document details the reaction mechanism, experimental protocols, and relevant quantitative data to support research and development in the pharmaceutical and chemical industries.

Introduction

Esterification is a fundamental organic reaction involving the formation of an ester from a carboxylic acid and an alcohol. The synthesis of tert-butyl propionate, a valuable compound in various industrial applications, including as a solvent and an intermediate in the synthesis of pharmaceuticals, is achieved through the esterification of propionic acid with tert-butanol. This reaction is typically catalyzed by an acid, which facilitates the nucleophilic attack of the alcohol on the carbonyl group of the carboxylic acid.

The use of tert-butanol presents unique challenges due to its bulky nature and the propensity for the tertiary carbocation intermediate to undergo elimination, leading to the formation of isobutylene (B52900) as a significant byproduct. Therefore, careful selection of catalysts and optimization of reaction conditions are crucial for achieving high yields of the desired ester.

Reaction Mechanism and Kinetics

The acid-catalyzed esterification of propionic acid with tert-butanol follows a well-established nucleophilic acyl substitution mechanism. The reaction is reversible and typically involves the following steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of propionic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by tert-butanol: The lone pair of electrons on the oxygen atom of tert-butanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final product, this compound.

A significant side reaction is the acid-catalyzed dehydration of tert-butanol to form isobutylene, particularly at higher temperatures.[1] This side reaction can reduce the yield of the desired ester. The overall reaction rate is influenced by factors such as temperature, catalyst concentration, and the molar ratio of the reactants.[2]

Experimental Protocols

While a specific, detailed protocol for the direct esterification of propionic acid with tert-butanol is not extensively documented in a single source, the following procedure has been compiled based on established methods for similar esterifications, such as those involving n-butanol or the synthesis of other tert-butyl esters.[3][4]

Materials and Equipment

-

Propionic acid

-

Tert-butanol

-

Acid catalyst (e.g., Amberlyst-15, sulfuric acid)

-

Anhydrous solvent (e.g., toluene, dichloromethane) - optional

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Distillation apparatus

General Procedure for Acid-Catalyzed Esterification

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add propionic acid and tert-butanol. A common molar ratio of acid to alcohol is 1:1.2 to 1:3 to shift the equilibrium towards the product.[5]

-

Catalyst Addition: Add the acid catalyst. For solid acid catalysts like Amberlyst-15, a typical loading is 10-20% by weight of the limiting reactant. For sulfuric acid, a catalytic amount (e.g., 1-5 mol%) is sufficient.[6]

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used, if any. For solvent-free reactions, the temperature is typically maintained between 60-80°C to minimize the dehydration of tert-butanol. Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Reaction times can vary from a few hours to over 10 hours.[3]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid catalyst was used, filter it off.

-

Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent (if used) under reduced pressure using a rotary evaporator.

-

Purify the crude this compound by fractional distillation.

-

Quantitative Data

The following tables summarize quantitative data from studies on the esterification of propionic acid with butanol isomers and the synthesis of other tert-butyl esters, providing a comparative context for the target reaction.

Table 1: Esterification of Propionic Acid with n-Butanol using Various Catalysts

| Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |

| Amberlyst-15 | 1:1 | 80 | 7 | ~55 | [7] |

| Amberlyst-35 | 1:2 | 100 | - | ~70 (equilibrium) | [7] |

| Sulfuric Acid | 1:1.5 | 60 | 5 | ~60 | [2] |

| 15 wt% WO3/SnO2 | 1:3 | 110 | 4 | >80 | [5] |

Table 2: Synthesis of Tert-Butyl Esters of Various Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Acetic Acid | Tert-butanol | Zinc Chloride | Reflux | 53-60 | [4] |

| Acetic Acid | Tert-butanol | Dowex 50Wx8 | 50-80 | - | [8] |

| Octanoic Acid | Tert-butanol | Amberlyst-15 | 80 | - | |

| Acetic Acid | Tert-butanol | Silicotungstic Acid/Bentonite | 110 | 87.2 | [1] |

Visualizations

The following diagrams illustrate the key processes involved in the esterification of propionic acid with tert-butanol.

Caption: Acid-catalyzed esterification mechanism.

Caption: General experimental workflow.

References

- 1. asianpubs.org [asianpubs.org]

- 2. jetir.org [jetir.org]

- 3. Sciencemadness Discussion Board - Preparation of sec-butyl propionate with H2SO4 catalyst - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. jchr.org [jchr.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of tert-Butyl Propionate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for tert-butyl propionate (B1217596) (CAS No. 20487-40-5) in a laboratory environment. Adherence to these guidelines is critical for ensuring the safety of personnel and the integrity of research.

Chemical and Physical Properties

tert-Butyl propionate is a clear, colorless liquid with a fruity odor.[1] It is highly flammable and can cause skin and eye irritation.[2] Understanding its fundamental properties is the first step in safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₂ | |

| Molecular Weight | 130.18 g/mol | |

| CAS Number | 20487-40-5 | |

| Appearance | Colorless Liquid | [1][3] |

| Boiling Point | 118 - 118.5 °C | |

| Density | 0.865 g/mL at 25 °C | |

| Flash Point | 21 °C (69.8 °F) - closed cup | |

| Solubility | Soluble in alcohol; limited solubility in water. | [1][3] |

| Vapor Pressure | 14.53 mmHg at 25 °C (estimated) | [3] |

| Refractive Index | n20/D 1.393 |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its high flammability and its potential to cause irritation to the skin and eyes.[2]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor | [2][4] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [2][5] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2][5] |

It is important to note that specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV), have not been established for this compound.[1][3] Therefore, it is crucial to handle the substance with care, minimizing exposure through engineering controls, administrative controls, and personal protective equipment.

Risk Assessment and Control

A thorough risk assessment should be conducted before any procedure involving this compound. The following diagram illustrates the logical relationship between identifying hazards, assessing risks, and implementing control measures.

Caption: Risk assessment and control hierarchy for chemical safety.

Standard Operating Protocols

Detailed protocols for handling, storage, and emergencies are mandatory to minimize risk.

Protocol for Safe Handling and Storage

This protocol outlines the standard procedure for using this compound in a laboratory setting.

Materials:

-

This compound

-

Chemical fume hood

-

Appropriate glassware

-

Grounding straps (if transferring large quantities)

-

Personal Protective Equipment (see Section 5.0)

Procedure:

-

Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that a safety shower and eyewash station are accessible.

-

Engineering Controls: Conduct all work involving this compound inside a certified chemical fume hood to prevent inhalation of vapors.[6] Ensure adequate ventilation.

-

Grounding: When transferring from a larger container, ground and bond the container and receiving equipment to prevent static discharge, which can ignite flammable vapors.[2]

-

Handling:

-

Storage:

-

Hygiene: Wash hands thoroughly after handling the substance. Immediately change any contaminated clothing.[2]

Protocol for Accidental Release (Spill Cleanup)

This protocol details the steps to be taken in the event of a spill.

Materials:

-

Inert absorbent material (e.g., sand, silica (B1680970) gel, Chemizorb®)[2][6]

-

Non-sparking tools (e.g., plastic scoop)

-

Sealable container for hazardous waste

-

Spill response PPE (e.g., chemical-resistant gloves, splash goggles, vapor respirator if necessary)

Procedure:

-

Evacuation and Ignition Control: Immediately evacuate non-essential personnel from the spill area. Remove all sources of ignition (flames, sparks, hot surfaces).

-

Ventilation: Ensure the area is well-ventilated, preferably under a fume hood.

-

Containment: Prevent the spill from spreading and entering drains. Cover drains if necessary.[2]

-

Absorption: For small spills, cover with a non-combustible, inert absorbent material.[2][6]

-

Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, labeled, and sealed container for chemical waste disposal.[5]

-

Decontamination: Clean the affected area thoroughly with an appropriate solvent and then soap and water.

-

Disposal: Dispose of the waste container according to institutional and local regulations for hazardous waste.[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final line of defense against exposure.

Table 3: Recommended Personal Protective Equipment

| Body Part | Equipment | Specifications and Rationale | Reference(s) |

| Eyes/Face | Safety glasses with side-shields or goggles | Must comply with OSHA 29 CFR 1910.133 or EN166. Protects against splashes. | [6] |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended to prevent skin contact. | [6] |

| Body | Flame-retardant, anti-static laboratory coat | Protects against splashes and minimizes the risk of ignition from static electricity. | [2] |

| Respiratory | Fume hood or ventilated enclosure | Primary method of vapor control. A vapor respirator may be needed for large spills or inadequate ventilation. | [6] |

Emergency Procedures

Immediate and correct response to an exposure is critical.

First-Aid Measures

Table 4: First-Aid Protocols for this compound Exposure

| Exposure Route | Protocol | Reference(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention. | [2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [2] |